3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one
Description
3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one (hereafter referred to as Compound A) is a boronate ester-functionalized cyclobutanone. Its structure comprises a four-membered cyclobutanone ring substituted at the 3-position with a methyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This boronate ester group renders the compound valuable in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to boron’s ability to facilitate transmetalation . Cyclobutanone’s inherent ring strain and electrophilic ketone group further enhance its reactivity in organic synthesis.
Properties
Molecular Formula |
C11H19BO3 |
|---|---|
Molecular Weight |
210.08 g/mol |
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-8-5-9(13)6-8/h8H,5-7H2,1-4H3 |
InChI Key |
UDNHQMPAKPJWFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one typically involves the reaction of cyclobutanone with a boronic ester reagent. One common method is the borylation of cyclobutanone using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized derivatives.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Cyclobutanol derivatives.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Drug Development:
Medicine:
Diagnostic Agents: Can be used in the development of diagnostic agents for imaging and detection.
Industry:
Materials Science: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one involves its ability to form stable complexes with transition metals. The boronic ester group can coordinate with metal centers, facilitating various catalytic processes. Additionally, the cyclobutanone ring can undergo ring-opening reactions, providing reactive intermediates for further transformations .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares Compound A with key analogs derived from the evidence:
Physical Properties
While direct data for Compound A is unavailable, analogs provide clues:
- Compound B : Higher molecular weight (238.13 g/mol) due to dimethyl groups, likely reducing solubility in polar solvents.
- Compound D: Methyl ester group (C₁₃H₂₁BO₄) enhances solubility in organic solvents compared to unmodified cyclobutanones.
Research Findings and Trends
- Synthetic Utility : Boronate esters are pivotal in modular synthesis. For example, demonstrates their use in constructing complex cyclobutane derivatives via photoredox catalysis.
- Steric vs. Electronic Effects : Substituents like dimethyl (Compound B) or methylene (Compound D) alter reactivity profiles. The former slows reactions due to steric bulk, while the latter’s conjugation may stabilize transition states.
- Emerging Applications: Cyclobutanone boronate esters are being explored in drug discovery for their ability to act as strained intermediates in ring-opening reactions or as bioisosteres.
Q & A
Q. What are the critical steps in synthesizing 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one, and how are reaction conditions optimized?
The synthesis typically involves:
- Boronate ester formation : Reacting a cyclobutanone precursor with a pinacol boronate reagent under inert atmosphere (e.g., nitrogen or argon) to avoid hydrolysis .
- Temperature control : Maintaining reaction temperatures between 0–25°C to prevent side reactions and ensure high yields .
- Solvent selection : Using polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates .
Optimization involves iterative adjustments of time, temperature, and stoichiometry, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹¹B NMR to verify boronate ester integration and cyclobutanone ring geometry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds (e.g., 150–200°C) .
Q. How should researchers handle solubility and storage challenges for this compound?
- Solubility : Dissolve in aprotic solvents like dichloromethane (DCM) or THF. For aqueous compatibility, use DMSO at concentrations ≤10 mM .
- Storage : Store at 2–8°C under inert gas (argon) in amber vials to prevent light-induced degradation and boronate ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
Common discrepancies and solutions:
- Boron signal splitting in ¹¹B NMR : If unexpected peaks appear, check for hydrolysis products (e.g., boronic acids) by repeating the reaction under stricter anhydrous conditions .
- Cyclobutanone ring strain : Use Density Functional Theory (DFT) calculations to predict ¹³C NMR shifts and validate against experimental data .
- Mass spectrometry adducts : Employ electrospray ionization (ESI) with ammonium acetate to suppress sodium/potassium adducts .
Q. What experimental design considerations are critical for Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Key factors:
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading. Avoid Pd(OAc)₂ due to lower activity with sterically hindered substrates .
- Base optimization : Test K₂CO₃, Cs₂CO₃, or NaHCO₃ in solvent systems (e.g., toluene/ethanol/water) to balance reactivity and byproduct formation .
- Reaction monitoring : Track coupling efficiency via HPLC with UV detection at 254 nm .
Q. How can researchers address instability of intermediates during multi-step syntheses?
Mitigation strategies:
Q. What are the limitations of current stability studies, and how can they be improved?
Identified limitations:
- Short-term degradation : Organic degradation occurs within 9 hours at room temperature, altering compound matrices .
Improvements: - Stabilization : Store samples at −20°C with desiccants or under vacuum .
- Real-time monitoring : Use inline Fourier-transform infrared (FTIR) spectroscopy to track decomposition kinetics .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., pinacol) .
- Waste disposal : Quench boronate esters with ethanol/water mixtures before disposal to neutralize reactivity .
Q. How can researchers design robust purification protocols for this compound?
- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1) gradients. For polar impurities, switch to reverse-phase C18 columns .
- Recrystallization : Optimize solvent pairs (e.g., toluene/heptane) to improve crystal purity (>95% by DSC) .
Q. What computational tools aid in predicting reactivity and optimizing synthetic routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
